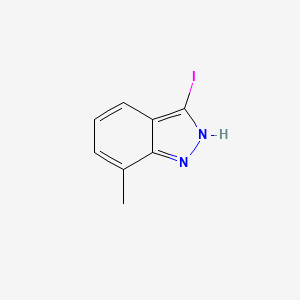

3-ヨード-7-メチル-1H-インダゾール

説明

3-Iodo-7-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Iodo-7-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-7-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬理学的用途

3-ヨード-7-メチル-1H-インダゾール: は、インダゾール系化合物に属し、様々な薬理学的用途が知られています。 これには、降圧剤、抗がん剤、抗うつ剤、抗炎症剤、抗菌剤としての役割が含まれます 。 3位にヨウ素置換基が存在することで、さらなる化学修飾を促進したり、生物学的標的との相互作用を向上させることで、化合物の生物活性を高める可能性があります。

抗増殖活性

インダゾールは、様々な腫瘍細胞株に対して抗増殖活性を示すことが観察されています 。 3-ヨード-7-メチル-1H-インダゾール の7位にメチル基が存在することは、この活性を変化させ、がん細胞の細胞周期のG0–G1期を阻害する可能性があります。

化学合成

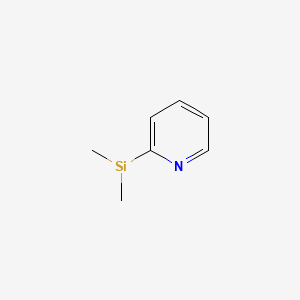

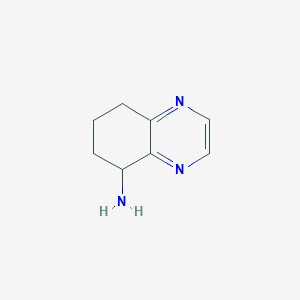

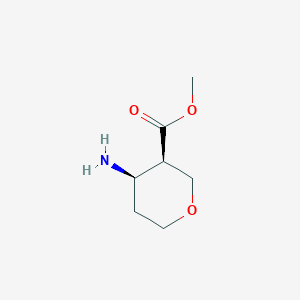

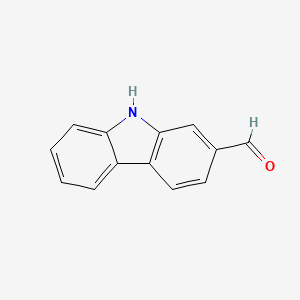

化合物の3-ヨウ素置換基は、有機ホウ素酸との鈴木・宮浦クロスカップリング反応を通じてC-3官能基化に適した候補となります 。 このタイプの反応は、生物学的に活性な分子の多様なアレイを作成するために役立ちます。

合成中間体

3-ヨード-7-メチル-1H-インダゾール: は、3-ビニル化インダゾールの合成のための中間体として役立ちます。 3-ビニル化インダゾールは、生物学的に活性な分子につながる興味深い合成中間体です 。 3位のヨウ素原子は、このような変換に特に役立ちます。

作用機序

Target of Action

Indazole-containing heterocyclic compounds, which include 3-iodo-7-methyl-1h-indazole, have been found to have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth and proliferation.

Mode of Action

For instance, in the case of phosphoinositide 3-kinase δ, indazole derivatives can inhibit its activity, thereby affecting cell growth and proliferation .

Biochemical Pathways

Indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . These pathways play a critical role in regulating cell death and division.

Result of Action

Some indazole derivatives have shown promising inhibitory effects against certain cancer cell lines . They have been found to affect apoptosis and cell cycle, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of 3-Iodo-7-methyl-1H-indazole can be influenced by various environmental factors. For instance, certain conditions are required for the synthesis of indazoles, including reactions under catalyst- and solvent-free conditions . Additionally, storage conditions can affect the stability of the compound .

生化学分析

Cellular Effects

Indazole derivatives have been shown to exhibit antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-iodo-7-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIOANIHMLVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478859 | |

| Record name | 3-Iodo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847906-27-8 | |

| Record name | 3-Iodo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

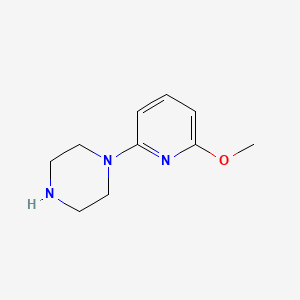

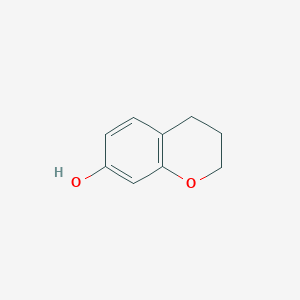

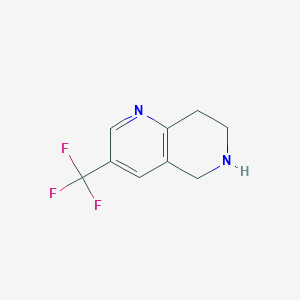

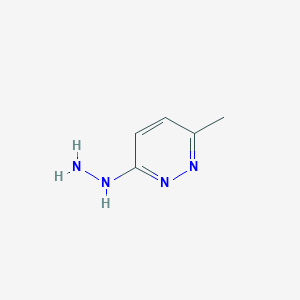

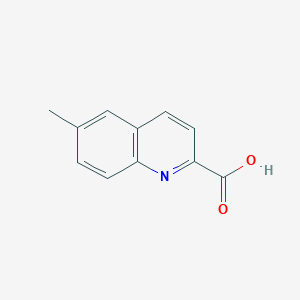

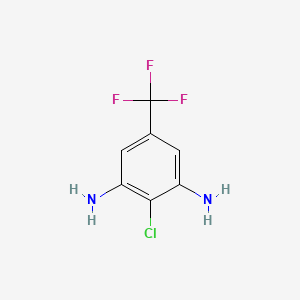

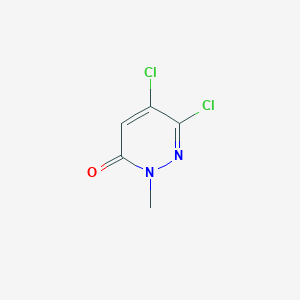

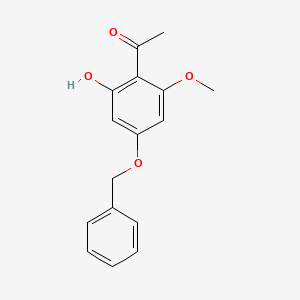

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。